![molecular formula C16H16N2O B2673695 3-(9H-fluoren-9-yl)-1,1-dimethylurea CAS No. 446277-40-3](/img/structure/B2673695.png)
3-(9H-fluoren-9-yl)-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene derivatives, such as the one you mentioned, are often used in the synthesis of various pharmaceuticals and other biologically active compounds . They typically have a fluorene core structure, which is a polycyclic aromatic hydrocarbon composed of naphthalene and cyclopentene rings .
Synthesis Analysis
While the specific synthesis process for “3-(9H-fluoren-9-yl)-1,1-dimethylurea” is not available, fluorene derivatives are often synthesized through various organic reactions, including chloroacetylation and reactions with various aryl/heteroaryl aldehydes .Molecular Structure Analysis
The molecular structure of fluorene derivatives generally consists of a fluorene core, which is a three-ring structure, with various functional groups attached . The specific structure of “3-(9H-fluoren-9-yl)-1,1-dimethylurea” would likely include a fluorene core with a urea group attached, but without specific information, this is speculative.Chemical Reactions Analysis
Fluorene derivatives can undergo various chemical reactions, depending on the functional groups present . They can participate in oxidation reactions, substitution reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives depend on their specific structure . They often have high melting points and are typically solid at room temperature .Scientific Research Applications
Reactivity in Organometallic Chemistry
The reactivity of amorphous [YMe 3 ] n with 9-fluorenone in the field of organometallic chemistry has been studied, revealing significant insights into metal-organic interactions. A study found that the reaction of [YMe 3 ] n with 9-fluorenone led to the formation of homoleptic alkoxide [Y(OC 14 H 11 ) 3 ] x with high methyl group transfer economy via 1,2-addition reaction (Dietrich, Meermann, Törnroos, & Anwander, 2006).
Electroluminescent Materials
Studies in the field of materials science have shown the potential of fluorene derivatives in the development of electroluminescent materials. For instance, novel electroluminescent conjugated polyelectrolytes based on polyfluorene have been synthesized, displaying significant promise for use in device fabrication due to their high external quantum efficiencies (Huang, Wu, Wang, Yang, & Cao, 2004).
Phosphorescent Materials for OLEDs
Further research in materials science has explored the use of fluorene derivatives in organic light-emitting diodes (OLEDs). One study focused on homoleptic cyclometalated iridium complexes with fluorene derivatives, finding their application in producing highly efficient red phosphorescence, ideal for OLEDs (Tsuboyama, Iwawaki, Furugori, Mukaide, Kamatani, Igawa, Moriyama, Miura, Takiguchi, Okada, Hoshino, & Ueno, 2003).
Synthesis of Fluorescence Probes
In the realm of chemical synthesis, fluorene derivatives have been employed in the creation of fluorescence probes. For example, the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes has been accomplished, with these compounds showing promise as fluorescence probes for femtosecond solvation dynamics (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).
Fluorescent Sensing Applications
Fluorene derivatives have also found use in fluorescent sensing applications. One study demonstrated the synthesis of a lanthanide-organic framework based on fluorene, which showed high efficiency and selectivity in detecting a variety of cations and anions, marking it as a useful tool in environmental and chemical sensing (Li, Zhou, Bai, & Xing, 2020).
Photoreactions and Photochromism
Investigations into the photoreactions and photochromism of fluorene derivatives have been conducted, revealing their potential in developing novel photoresponsive materials. For instance, the photoreactions of photochromic fluorene derivatives have been studied, showing changes in color upon irradiation, which is reversible upon exposure to white light (Heller & Jenkins, 1984).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(9H-fluoren-9-yl)-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18(2)16(19)17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAUOGRXDRZGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647056 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.